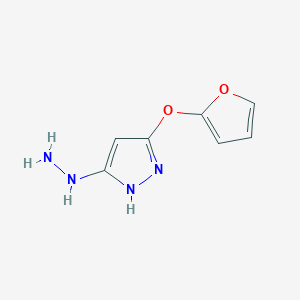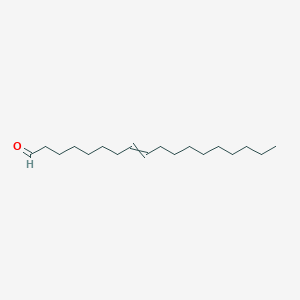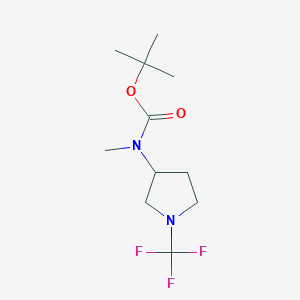
Tert-butyl methyl(1-(trifluoromethyl)pyrrolidin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl methyl(1-(trifluoromethyl)pyrrolidin-3-yl)carbamate is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential applications in medicinal chemistry and other scientific fields. The presence of the trifluoromethyl group and the tert-butyl carbamate moiety adds to its chemical uniqueness and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl methyl(1-(trifluoromethyl)pyrrolidin-3-yl)carbamate typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoromethyl group and the tert-butyl carbamate moiety. One common approach is to start with a suitable pyrrolidine precursor and then functionalize it through various chemical reactions.
Ring Construction: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors.
Functionalization: Once the pyrrolidine ring is formed, it can be functionalized with the trifluoromethyl group and the tert-butyl carbamate moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl methyl(1-(trifluoromethyl)pyrrolidin-3-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing carbonyl groups to alcohols.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups onto the pyrrolidine ring .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl methyl(1-(trifluoromethyl)pyrrolidin-3-yl)carbamate is used as a building block for synthesizing more complex molecules.
Biology and Medicine
In biology and medicine, this compound is of interest due to its potential biological activity. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making it a valuable moiety in drug design. The pyrrolidine ring is also a common scaffold in many bioactive molecules, contributing to their pharmacological properties .
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, materials science, and other applications where its unique chemical properties are advantageous .
Mechanism of Action
The mechanism of action of tert-butyl methyl(1-(trifluoromethyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance binding affinity to certain proteins, while the pyrrolidine ring can interact with various biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and trifluoromethyl-containing compounds. Examples include:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol derivatives
Uniqueness
What sets tert-butyl methyl(1-(trifluoromethyl)pyrrolidin-3-yl)carbamate apart is the combination of the trifluoromethyl group and the tert-butyl carbamate moiety on the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H19F3N2O2 |
|---|---|
Molecular Weight |
268.28 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[1-(trifluoromethyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)15(4)8-5-6-16(7-8)11(12,13)14/h8H,5-7H2,1-4H3 |
InChI Key |
OJFMFYSSKCADSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCN(C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


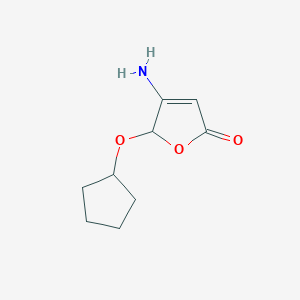
![[5-(1-Hydroxyethyl)-3,6-dioxopiperazin-2-yl]acetic acid](/img/structure/B13965049.png)
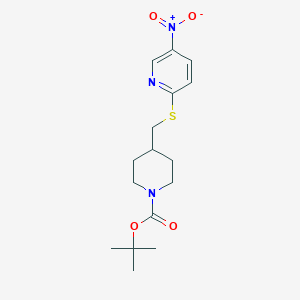
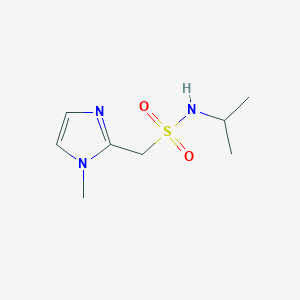

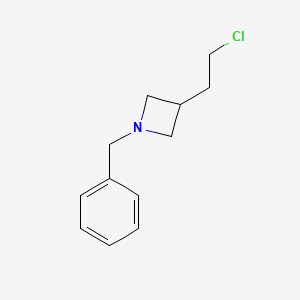
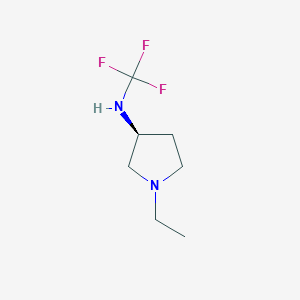
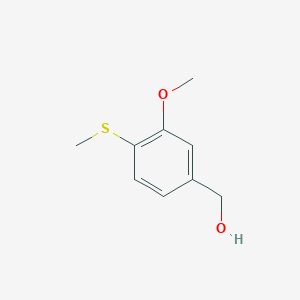

![8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13965097.png)
